molecular formula C19H20N4O8 B10836939 (2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid

(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid

Cat. No.: B10836939
M. Wt: 432.4 g/mol
InChI Key: IPAMUZPOGLKECI-ZDUSSCGKSA-N
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Description

The compound “US9346821, A-20” is a heterocyclic carboxylic acid ester derivative. It is a small molecular drug with a molecular weight of 432.4 and a topological polar surface area of 74.6. This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “US9346821, A-20” involves the synthesis of heteroarylcarboxylic acid ester derivatives. The synthetic route typically includes the reaction of a heteroaryl compound with a carboxylic acid ester under specific conditions. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium on carbon or copper iodide .

Industrial Production Methods: In industrial settings, the production of “US9346821, A-20” is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: “US9346821, A-20” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound .

Scientific Research Applications

“US9346821, A-20” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US9346821, A-20” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

  • US9346821, A-10
  • US9346821, A-6
  • US9024044

Comparison: Compared to similar compounds, “US9346821, A-20” exhibits unique properties, such as higher binding affinity to its molecular targets and improved bioavailability. These characteristics make it a more potent and effective compound for various applications .

Properties

Molecular Formula

C19H20N4O8

Molecular Weight

432.4 g/mol

IUPAC Name

(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid

InChI

InChI=1S/C19H20N4O8/c1-23(19(29)22-13(17(26)27)8-15(24)25)9-12-6-7-14(30-12)18(28)31-11-4-2-10(3-5-11)16(20)21/h2-7,13H,8-9H2,1H3,(H3,20,21)(H,22,29)(H,24,25)(H,26,27)/t13-/m0/s1

InChI Key

IPAMUZPOGLKECI-ZDUSSCGKSA-N

Isomeric SMILES

CN(CC1=CC=C(O1)C(=O)OC2=CC=C(C=C2)C(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=CC=C(O1)C(=O)OC2=CC=C(C=C2)C(=N)N)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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